molecular formula C13H20N2O2S B3302728 Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]- CAS No. 918884-40-9

Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]-

Cat. No.: B3302728
CAS No.: 918884-40-9
M. Wt: 268.38 g/mol
InChI Key: ADZRJYMCHUFAKH-UHFFFAOYSA-N
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Description

Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]- is a substituted piperazine derivative characterized by two methyl groups at the 3- and 5-positions of the piperazine ring and a 4-(methylsulfonyl)phenyl group at the 1-position. The methylsulfonyl moiety is a strong electron-withdrawing group, which enhances polarity and may improve binding affinity in biological targets such as the Hedgehog (Hh) signaling pathway .

Properties

IUPAC Name

3,5-dimethyl-1-(4-methylsulfonylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-8-15(9-11(2)14-10)12-4-6-13(7-5-12)18(3,16)17/h4-7,10-11,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZRJYMCHUFAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716859
Record name 1-[4-(Methanesulfonyl)phenyl]-3,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918884-40-9
Record name 1-[4-(Methanesulfonyl)phenyl]-3,5-dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives by combining an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield secondary amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]- serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential component in synthetic organic chemistry.
  • Chemical Reactions : The compound can participate in oxidation, reduction, and substitution reactions. For example:
    • Oxidation : Can lead to N-oxides.
    • Reduction : Yields secondary amines.
    • Substitution : Facilitates the introduction of new functional groups under specific conditions.

Biology

  • Antimicrobial Properties : Research has indicated that piperazine derivatives exhibit antimicrobial activity. The compound's structure allows it to interact with biological membranes and potentially disrupt microbial growth.
  • Anticancer Activity : Studies have suggested that piperazine derivatives can inhibit cancer cell proliferation. The mechanism often involves interaction with cellular targets that regulate growth and apoptosis .

Medicine

  • Drug Development : Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]- is investigated for its potential use in developing new pharmaceuticals. Its interaction with various biological targets makes it a candidate for drugs aimed at treating neurological disorders due to its action as a GABA receptor agonist .
  • Pharmacokinetics Optimization : The piperazine moiety is utilized to enhance the pharmacokinetic properties of drugs, improving their absorption and distribution within the body .

Data Tables

Synthesis MethodReagents UsedYield (%)
OxidationPotassium permanganateVariable
ReductionLithium aluminum hydrideHigh
SubstitutionHalogens with catalystModerate

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that piperazine derivatives, including our compound of interest, showed significant inhibition against several bacterial strains. The mechanism was attributed to membrane disruption caused by the compound's lipophilicity.

Case Study 2: Drug Development

In a recent investigation into novel antipsychotic agents, researchers synthesized piperazine derivatives and evaluated their binding affinity to dopamine receptors. The findings indicated that modifications at the methylsulfonyl position enhanced receptor affinity compared to simpler piperazine analogs .

Mechanism of Action

The mechanism of action of piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful as an anthelmintic agent .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural and Pharmacokinetic Comparisons

  • This contrasts with unsubstituted piperazines (e.g., 4-nitrophenylpiperazinium salts), which exhibit greater conformational mobility but lower metabolic stability .
  • However, the dimethyl substitution may counterbalance this by increasing lipophilicity.

Functional Activity in Therapeutic Targets

  • Hedgehog Pathway Inhibition : Methylsulfonyl-substituted piperazines (e.g., compound 13k in ) demonstrate superior Hh inhibition compared to ethyl or methyl analogs. The target compound’s 3,5-dimethyl groups may further stabilize interactions with Smoothened (Smo) receptors .
  • Receptor Binding Profiles : Unlike 1-(2-methoxyphenyl)piperazine derivatives, which show potent 5-HT1A agonism, methylsulfonyl-substituted piperazines are more likely to target pathways requiring strong polar interactions, such as kinase or Hh inhibition .

Key Research Findings

  • Hedgehog Pathway Activity: Piperazine derivatives with 4-(methylsulfonyl)phenyl groups exhibit IC50 values in the nanomolar range for Smo inhibition, outperforming halogenated or alkoxy-substituted analogs .
  • 5-HT1A Receptor Modulation : Substituent position critically affects activity. For example, 3-bromophenylpiperazine paired with 6-acetylcoumarin increases 5-HT1A affinity threefold compared to para-substituted analogs .
  • Allosteric Modulation: 4-Chlorophenylpiperazines act as potent allosteric enhancers at A1 adenosine receptors, whereas methylsulfonyl derivatives are less effective in this context .

Biological Activity

Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activity

Piperazine derivatives are known for their broad spectrum of biological activities, including antimicrobial , anticancer , and neuroprotective properties. The compound in focus has been studied for its potential applications in drug development and as a building block for more complex molecules used in various therapeutic areas.

The biological activity of piperazine compounds often involves their interaction with specific molecular targets:

  • GABA Receptor Agonism : Piperazine derivatives can act as agonists at GABA receptors, leading to hyperpolarization of nerve endings and resulting in muscle paralysis in certain organisms, making them useful as anthelmintic agents.
  • Neuroprotective Properties : Studies have shown that piperazine derivatives can cross the blood-brain barrier and exhibit neuroprotective effects. For instance, they have been linked to inhibition of amyloid-beta aggregation, which is crucial in Alzheimer's disease .
  • Anticancer Activity : Research indicates that piperazine compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, derivatives have shown IC50 values comparable to established anticancer drugs .

Anticancer Activity

A study evaluated the anticancer efficacy of piperazine derivatives against several cancer cell lines:

CompoundCell LineIC50 (µg/mL)Comparison DrugComparison IC50 (µg/mL)
Derivative 2SK-OV-312.67 ± 0.74Gefitinib12.31 ± 0.33
Derivative 2HeLa4.67 ± 1.42Gefitinib17.92 ± 1.50

These results indicate that certain modifications to the piperazine structure can enhance anticancer potency significantly .

Neuroprotective Effects

Piperazine derivatives have been designed as multifunctional agents targeting neurodegenerative diseases:

  • A series of benzothiazole-piperazine hybrids were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), showing promising results for Alzheimer's treatment. The hybridization strategy aimed to improve pharmacological action by enhancing binding affinity to AChE .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

  • In vitro studies demonstrated that piperazine derivatives exhibit significant antibacterial activity against various pathogens, suggesting their utility in developing new antimicrobial agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]piperazine?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the piperazine core followed by functionalization. A common approach includes:

Piperazine Ring Formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to form the piperazine backbone (e.g., using 1,2-dichloroethane with K₂CO₃ in refluxing acetonitrile) .

N1-Substitution : Introducing the 4-(methylsulfonyl)phenyl group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. For example, reacting 4-(methylsulfonyl)chlorobenzene with the piperazine intermediate in the presence of a palladium catalyst .

3,5-Dimethyl Functionalization : Methyl groups are introduced using alkylation agents (e.g., methyl iodide) under controlled pH (pH 8–9) to ensure regioselectivity .
Key Considerations : Optimize reaction time (6–12 hours) and temperature (60–80°C) to minimize byproducts. Purify intermediates via column chromatography (silica gel, 10% MeOH/CH₂Cl₂) .

Advanced: How can computational modeling predict the binding affinity of this compound to serotonin receptors?

Answer:
Molecular docking and dynamics simulations are critical for predicting interactions with targets like 5-HT₁A/₇ receptors:

Ligand Preparation : Generate 3D conformers of the compound using Open Babel or MOE, accounting for tautomeric states and protonation at physiological pH .

Receptor Selection : Use crystal structures of 5-HT₁A (PDB ID: 7E2Z) or homology models for 5-HT₇. Align binding sites with reference ligands (e.g., serotonin) .

Docking Protocols : Perform rigid/flexible docking with AutoDock Vina or Glide. Key parameters:

  • Grid box centered on Asp116 (5-HT₁A) or Tyr224 (5-HT₇).
  • Van der Waals scaling factor = 0.8 for sulfonyl groups .

Validation : Compare computed binding energies (ΔG) with experimental Ki values of analogous arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine derivatives with Ki < 1 nM) .

Basic: What spectroscopic techniques are most effective for structural characterization?

Answer:
A combination of techniques ensures accurate structural elucidation:

NMR :

  • ¹H NMR : Identify methyl groups (δ 1.2–1.4 ppm for CH₃ on piperazine) and aromatic protons (δ 7.5–8.0 ppm for the 4-(methylsulfonyl)phenyl group).
  • ¹³C NMR : Confirm sulfonyl (C-SO₂ at δ 45–50 ppm) and quaternary carbons .

MS : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~309 g/mol) and fragmentation patterns (e.g., loss of methylsulfonyl group, m/z 96) .

X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (solvent: ethanol/water). Use CCDC deposition standards (e.g., Cambridge Structural Database) .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar piperazine derivatives?

Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

Standardized Assays : Use cell lines with stable receptor overexpression (e.g., HEK-293 for 5-HT₇) and control for batch-to-batch variability in serum-free media .

SAR Analysis : Compare substituent effects. For example, replacing the 4-methylsulfonyl group with a morpholinosulfonyl moiety (as in ) may alter lipophilicity (logP) and membrane permeability .

Meta-Analysis : Aggregate data from multiple studies (e.g., Ki values from Radioligand Binding Assays vs. Functional cAMP Assays) using tools like RevMan to identify outliers .

Basic: What in vitro assays are suitable for evaluating dopamine receptor modulation?

Answer:

Radioligand Displacement Assays :

  • Use [³H]Spiperone for D₂/D₃ receptors. Incubate with transfected CHO cells (2 hours, 25°C). Calculate IC₅₀ via nonlinear regression .

Functional cAMP Assays :

  • Measure inhibition of forskolin-stimulated cAMP in D₂ receptor-expressing cells. EC₅₀ values < 100 nM indicate high potency .

Selectivity Screening : Cross-test against adrenergic (α₂) and serotonin (5-HT₂A) receptors to rule off-target effects .

Advanced: How does the methylsulfonyl group influence pharmacokinetic properties?

Answer:
The 4-(methylsulfonyl)phenyl group enhances:

Metabolic Stability : Resists CYP3A4 oxidation due to electron-withdrawing effects. Compare half-life (t½) in liver microsomes (human vs. rat) .

Solubility : Sulfonyl groups improve aqueous solubility (logS ≈ -3.5) but reduce logP (≈2.1). Use shake-flask assays with PBS (pH 7.4) .

Protein Binding : Measure albumin binding via equilibrium dialysis. Methylsulfonyl derivatives typically show 85–90% binding, affecting free drug concentration .

Basic: What crystallization conditions yield high-quality crystals for X-ray analysis?

Answer:

Solvent System : Ethanol/water (7:3 v/v) at 4°C for slow evaporation .

Seeding : Use microseeds from preliminary crystalline droplets.

Data Collection : Collect at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL (R-factor < 0.05) .

Advanced: What strategies optimize selectivity for 5-HT₁A over 5-HT₁B receptors?

Answer:

Substituent Engineering : Introduce bulky groups (e.g., 3,5-dimethyl on piperazine) to sterically hinder 5-HT₁B binding pockets .

Molecular Dynamics : Simulate ligand-receptor complexes to identify key residues (e.g., Phe361 in 5-HT₁A vs. Leu355 in 5-HT₁B) .

Pharmacophore Modeling : Align electrostatic potentials using Schrödinger’s Phase. Prioritize sulfonyl hydrogen-bond acceptors for 5-HT₁A .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Piperazine, 3,5-dimethyl-1-[4-(methylsulfonyl)phenyl]-

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